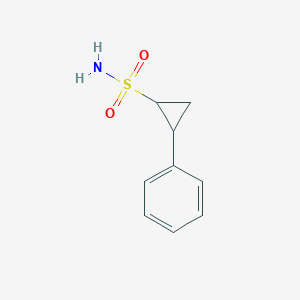
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans: is a chiral compound with a cyclopropane ring substituted with a phenyl group and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the sulfonamide group. One common method is the reaction of styrene with a sulfonamide derivative in the presence of a cyclopropanation reagent such as diethylzinc and diiodomethane. The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S)-2-phenylcyclopropane-1-carboxamide, trans
- rac-(1R,2S)-2-phenylcyclopropane-1-methanol, trans
- rac-(1R,2S)-2-phenylcyclopropane-1-amine, trans
Comparison: rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide, trans is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and methanol analogs, the sulfonamide group offers different reactivity and potential for hydrogen bonding. The amine analog, on the other hand, may exhibit different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-phenylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12) |
Clé InChI |
XNACGRLKLDYUKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1S(=O)(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




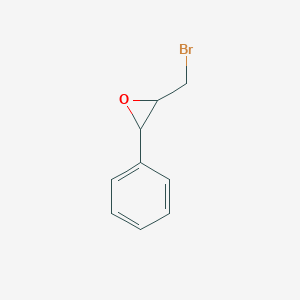

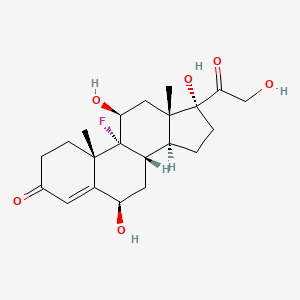
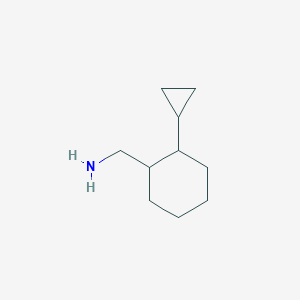


![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

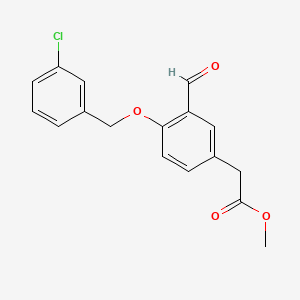

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
